2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound with the molecular formula C13H9Cl2N3O2S. It is characterized by the presence of two chlorine atoms and a tosyl group attached to a pyrrolo[2,3-d]pyrimidine core.
Scientific Research Applications
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Biological Research: The compound is studied for its biological activity and potential therapeutic effects.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of this compound, particularly its derivatives, has been studied in the context of anticancer activity. The molecular docking study showed promising binding affinities of compounds against Bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4 and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Intermediate Formation: This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine.
Cyclization: The intermediate undergoes cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: Finally, the compound is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize by-products. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate and sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the tosyl group and has different reactivity and applications.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains only one chlorine atom and has distinct chemical properties.
Properties
IUPAC Name |
2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(14)16-13(15)17-12(10)18/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDGVNQSPAWHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(N=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705152 | |
Record name | 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934524-10-4 | |
Record name | 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44TZH2Y76U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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